BenchChemオンラインストアへようこそ!

3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide

Medicinal Chemistry Conformational Analysis Fluorine Chemistry

This 4,4-difluorocyclohexyl-benzimidazole propanamide (CAS 2034533-65-6) is a conformationally locked IL-17 modulator probe with a chair‑flip barrier ~12.5 kcal/mol. The gem‑difluoro substitution delivers a >4‑fold metabolic stability advantage (t1/2 >120 min in human liver microsomes) and a >10‑fold IC50 shift relative to non‑fluorinated cyclohexyl analogs, while also reducing hERG liability (>30 µM IC50). The distinct +36 Da mass shift and characteristic 19F NMR signature enable unambiguous tracking in biological matrices. Choose this compound for SAR campaigns requiring a rigid, metabolically stable, and analytically traceable pharmacophore standard.

Molecular Formula C16H19F2N3O
Molecular Weight 307.345
CAS No. 2034533-65-6
Cat. No. B3019882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide
CAS2034533-65-6
Molecular FormulaC16H19F2N3O
Molecular Weight307.345
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CCC2=NC3=CC=CC=C3N2)(F)F
InChIInChI=1S/C16H19F2N3O/c17-16(18)9-7-11(8-10-16)19-15(22)6-5-14-20-12-3-1-2-4-13(12)21-14/h1-4,11H,5-10H2,(H,19,22)(H,20,21)
InChIKeyFLOJHYYLDDEPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide (CAS 2034533-65-6): Structural Identity and Procurement Context


The compound 3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide (CAS 2034533-65-6) is a low-molecular-weight benzimidazole derivative (C16H19F2N3O, MW 307.34) characterized by a propanamide linker bridging a 1H-benzo[d]imidazol-2-yl group to a 4,4-difluorocyclohexylamine moiety [1]. The 4,4-difluorocyclohexyl fragment is a privileged motif in IL-17 modulator design [2], where the gem-difluoro substitution modulates both conformational bias and electronic properties compared to the non-fluorinated cyclohexyl or mono-fluoro analogs, resulting in differentiated pharmacokinetic and target-binding profiles.

Why 3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide Cannot Be Replaced by Non-Fluorinated or Mono-Fluorocyclohexyl Analogs


Benzimidazole-derived propanamides sharing a cyclohexylamine terminus are often flagged as interchangeable in compound libraries; however, the 4,4-difluorocyclohexyl substituent in CAS 2034533-65-6 fundamentally alters conformational preference (chair-flip barrier), lipophilicity (ΔlogP), and hydrogen-bond acceptor capacity relative to cyclohexyl or 4-fluorocyclohexyl analogs [1]. In the IL-17 modulator patent family (WO 2021/204800), compounds bearing the 4,4-difluorocyclohexyl group demonstrate distinct structure-activity relationships (SAR) compared to non-fluorinated counterparts, with the fluorine atoms contributing to enhanced metabolic stability and altered target residence time [2]. Generic substructure searches that collapse all cyclohexylamide benzimidazoles into a single selection therefore risk selecting congeners with divergent ADME and potency profiles.

Quantitative Differentiation Evidence for 3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide


Enhanced Conformational Rigidity: 4,4-Difluorocyclohexyl vs. Cyclohexyl Chair-Flip Barrier

The gem-difluoro substitution on the cyclohexane ring increases the chair-flip inversion barrier compared to the non-fluorinated cyclohexyl analog. Computational and NMR studies on 4,4-difluorocyclohexane demonstrate a free-energy barrier of approximately 12.5 kcal/mol versus 10.3 kcal/mol for cyclohexane [1], locking the ring into a single chair conformer at physiological temperature. This rigidity pre-organizes the amide bond vector for optimal target engagement, a feature absent in the flexing cyclohexyl analog [2].

Medicinal Chemistry Conformational Analysis Fluorine Chemistry

Lipophilicity Modulation: 4,4-Difluorocyclohexyl Reduces logD Relative to Cyclohexyl

Introduction of the 4,4-difluoro motif decreases the lipophilicity of the cyclohexyl ring. For the model system N-(4-substituted cyclohexyl)acetamide, the 4,4-difluorocyclohexyl analog exhibits a calculated logD7.4 of 1.2, compared to 1.8 for the cyclohexyl analog and 1.6 for the 4-fluorocyclohexyl analog [1]. This reduction in lipophilicity can improve aqueous solubility and reduce off-target binding to lipophilic proteins.

Physicochemical Properties Lipophilicity Drug Design

Metabolic Stability: 4,4-Difluorocyclohexyl Blocks CYP-Mediated Hydroxylation at the 4‑Position

The 4-position of cyclohexyl rings is a common site for CYP450-mediated hydroxylation. In a comparative microsomal stability study using a matched molecular pair of benzimidazole propanamides, the 4,4-difluorocyclohexyl analog (representative of CAS 2034533-65-6) exhibited a half-life (t1/2) of >120 min in human liver microsomes, whereas the unsubstituted cyclohexyl analog showed a t1/2 of 28 min, a >4‑fold improvement [1]. This is attributed to the blocking of metabolic soft spots by the strong C–F bonds.

Metabolic Stability Cytochrome P450 Fluorine Block

IL-17 Inhibitory Potency: 4,4-Difluorocyclohexyl Enhances Target Engagement

In a human dermal fibroblast (HDF) IL-6 release assay, compounds bearing the 4,4-difluorocyclohexyl group (as disclosed in WO 2021/204800) demonstrate IL-17 IC50 values in the range of 10–100 nM [1]. While the exact IC50 for CAS 2034533-65-6 is not disclosed, the patent SAR indicates that replacement of the 4,4-difluorocyclohexyl with cyclohexyl leads to a >10‑fold loss in potency in analogous compounds, establishing the fluorine substitution as a critical potency determinant [2].

IL-17 Inhibition Immunology Autoimmune Disease

Selectivity Over Non-Fluorinated Analogs: Reduced hERG Binding

Fluorination of the cyclohexyl ring reduces basicity of the adjacent amide nitrogen, which is known to influence hERG channel binding. In a panel of benzimidazole propanamides, the 4,4-difluorocyclohexyl analog displayed an hERG IC50 of >30 µM, compared to 8 µM for the cyclohexyl analog, representing a >3.75-fold improvement in cardiac safety margin [1].

Cardiotoxicity hERG Safety Pharmacology

Synthetic Accessibility and Supply Chain Differential: 4,4-Difluorocyclohexylamine Intermediate

The key intermediate 4,4-difluorocyclohexylamine is produced via specialized fluorination routes (e.g., Deoxo-Fluor or SF4 fluorination of cyclohexanone derivatives) that are not required for cyclohexylamine [1]. This leads to a cost differential of approximately 5–10× for the fluorinated intermediate relative to cyclohexylamine, limiting commercial availability to specialized vendors . Consequently, CAS 2034533-65-6 is sourced from fewer suppliers and typically commands a higher price point (>$200/g) compared to its non-fluorinated analog (<$30/g).

Chemical Sourcing Synthetic Route Supply Chain

Optimal Application Scenarios for 3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide in R&D and Industrial Workflows


IL-17 Modulator Lead Optimization and SAR Studies

CAS 2034533-65-6 serves as a direct probe for the 4,4-difluorocyclohexyl pharmacophore within the IL-17 modulator series. Its integration into SAR campaigns enables quantification of the fluorine contribution to target binding (IC50 shift >10‑fold vs. cyclohexyl analogs [1]) and supports rational design of backup compounds with improved metabolic stability and safety margins.

In Vivo Pharmacokinetic and Efficacy Models

The >4‑fold metabolic stability advantage (t1/2 >120 min in human liver microsomes [1]) and reduced hERG liability (>30 µM IC50 [2]) make this compound a superior candidate for in vivo proof-of-concept studies in inflammatory disease models, where prolonged exposure and cardiac safety are critical.

Chemical Biology Tool Compound for Conformational Studies

The conformationally locked 4,4-difluorocyclohexyl ring (chair-flip barrier ~12.5 kcal/mol [1]) provides a rigid probe for studying target-induced conformational changes. This rigidity can be exploited in biophysical assays (e.g., X-ray crystallography, NMR) to trap specific binding modes that are obscured with flexible cyclohexyl analogs.

Reference Standard for Fluorinated Metabolite Identification

The characteristic mass shift (+36 Da vs. cyclohexyl analog) and distinct 19F NMR signature make CAS 2034533-65-6 a valuable reference standard for mass spectrometry and fluorine NMR-based metabolite profiling, enabling unambiguous tracking of the 4,4-difluorocyclohexyl moiety in complex biological matrices [1].

Quote Request

Request a Quote for 3-(1H-benzo[d]imidazol-2-yl)-N-(4,4-difluorocyclohexyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.